molecular formula C15H18O2 B3029866 Kauniolide

Kauniolide

Cat. No.: B3029866
M. Wt: 230.30 g/mol
InChI Key: AVLOGKPJWQCTLP-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kauniolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is specifically classified as a guaianolide, which is a type of tricyclic sesquiterpene lactone. This compound is derived from the germacranolide costunolide and is found in various plant species, including chicory and feverfew .

Mechanism of Action

Target of Action

Kauniolide is a natural compound isolated from chrysanthemum . It has been shown to exert its effects by modulating various signaling pathways in the body . .

Mode of Action

This compound’s mode of action involves a unique mechanism carried out by the enzyme this compound synthase . Unlike most cytochrome P450s, this compound synthase combines stereoselective hydroxylation of costunolide at the C3 position, with water elimination, cyclization, and regioselective deprotonation . This unique mechanism of action results in the formation of the guaianolide this compound from the germacranolide substrate costunolide .

Biochemical Pathways

The full this compound biosynthesis pathway has been reconstructed in the heterologous hosts Nicotiana benthamiana and yeast . This paves the way for the biotechnological production of guaianolide-type sesquiterpene lactones . The pathway involves the conversion of costunolide to the tricyclic structure, guaianolide this compound .

Result of Action

This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects . These effects are likely the result of this compound’s interaction with its targets and the subsequent changes in cellular signaling pathways .

Action Environment

It’s worth noting that the biosynthesis of this compound can be carried out in different hosts, suggesting that the production and action of this compound may be influenced by the biochemical environment of the host organism .

Biochemical Analysis

Biochemical Properties

Kauniolide plays a significant role in various biochemical reactions. It is synthesized by the enzyme this compound synthase, a cytochrome P450 enzyme that catalyzes the conversion of costunolide to this compound through a unique mechanism involving hydroxylation, cyclization, and elimination . This enzyme’s activity is crucial for the formation of the guaianolide structure of this compound. This compound interacts with various biomolecules, including proteins and enzymes, influencing their activity and stability. For instance, it has been shown to modulate the activity of certain kinases and transcription factors, thereby affecting cellular signaling pathways .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, such as the NF-κB and MAPK pathways, which are critical for inflammatory responses and cell survival . Additionally, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation. Its impact on cellular metabolism includes the inhibition of glycolytic enzymes, thereby reducing the energy supply to rapidly proliferating cells, such as cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to and inhibits the activity of certain enzymes, such as kinases, which play a pivotal role in cell signaling pathways . This inhibition leads to the suppression of downstream signaling events, resulting in reduced inflammation and cell proliferation. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The biosynthesis of this compound involves the conversion of costunolide by this compound synthase, a cytochrome P450 enzyme . This pathway requires specific cofactors, such as NADPH, for the enzymatic reactions. This compound can also influence metabolic flux by modulating the activity of enzymes involved in glycolysis and other metabolic processes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions of cells and tissues. This localization is crucial for its activity, as it enables this compound to interact with membrane-bound receptors and enzymes .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules to modulate cellular functions. The localization of this compound to these compartments is essential for its role in regulating gene expression and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kauniolide is synthesized from costunolide through the action of this compound synthase, a cytochrome P450 enzyme. This enzyme catalyzes the stereoselective hydroxylation of costunolide at the C3 position, followed by water elimination, cyclization, and regioselective deprotonation . The full biosynthesis pathway has been reconstructed in heterologous hosts such as Nicotiana benthamiana and yeast, paving the way for biotechnological production .

Industrial Production Methods

Industrial production of this compound involves the use of genetically modified organisms to express the this compound synthase enzyme. This method allows for the efficient and scalable production of this compound by converting costunolide, which can be sourced from plants like chicory .

Chemical Reactions Analysis

Types of Reactions

Kauniolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated this compound derivatives, reduced lactone ring structures, and substituted this compound compounds .

Scientific Research Applications

Kauniolide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study sesquiterpene lactone biosynthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and pathogens.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of natural pesticides and pharmaceuticals

Comparison with Similar Compounds

Kauniolide is compared with other similar sesquiterpene lactones, such as:

This compound stands out due to its unique biosynthesis pathway and the specific enzyme involved in its formation, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLOGKPJWQCTLP-IHRRRGAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC=C([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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